molecular formula C11H16OS B14835168 3-Tert-butyl-4-(methylsulfanyl)phenol

3-Tert-butyl-4-(methylsulfanyl)phenol

Cat. No.: B14835168
M. Wt: 196.31 g/mol
InChI Key: QIWDTSYPAALJIE-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS It is characterized by a tert-butyl group at the third position and a methylsulfanyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-4-(methylsulfanyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the phenolic hydroxyl group or the methylsulfanyl group, leading to various reduced forms of the compound.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenol derivatives.

    Substitution: Esters and ethers of the phenol.

Scientific Research Applications

3-Tert-butyl-4-(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of polymers and resins, where it acts as a stabilizer or modifier to enhance material properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-(methylsulfanyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl and methylsulfanyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and redox reactions. The compound may exert its effects by modulating enzyme activity, interacting with cellular membranes, or acting as a free radical scavenger.

Comparison with Similar Compounds

    4-tert-Butylphenol: Similar in structure but lacks the methylsulfanyl group.

    2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a methylsulfanyl group.

    Butylated hydroxyanisole (BHA): Contains a methoxy group instead of a methylsulfanyl group.

Uniqueness: 3-Tert-butyl-4-(methylsulfanyl)phenol is unique due to the presence of both the tert-butyl and methylsulfanyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

3-tert-butyl-4-methylsulfanylphenol

InChI

InChI=1S/C11H16OS/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3

InChI Key

QIWDTSYPAALJIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)SC

Origin of Product

United States

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